molecular formula C18H21ClO3 B3937027 1-chloro-2-ethyl-4-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzene

1-chloro-2-ethyl-4-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzene

Cat. No.: B3937027
M. Wt: 320.8 g/mol
InChI Key: DOAYIGBZYSLSON-UHFFFAOYSA-N
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Description

1-chloro-2-ethyl-4-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzene is an organic compound that belongs to the class of aromatic ethers This compound features a benzene ring substituted with a chlorine atom, an ethyl group, and a complex ether side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-chloro-2-ethyl-4-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzene typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 1-chloro-2-ethylbenzene and 2-(2-methoxy-4-methylphenoxy)ethanol.

    Etherification: The key step involves the etherification reaction where 1-chloro-2-ethylbenzene is reacted with 2-(2-methoxy-4-methylphenoxy)ethanol in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to form the desired ether linkage.

    Reaction Conditions: The reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar steps but on a larger scale. Continuous flow reactors and automated systems may be employed to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1-chloro-2-ethyl-4-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the benzene ring can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction Reactions: The compound can undergo reduction reactions, particularly the reduction of the ether linkage under specific conditions using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in ethanol.

    Oxidation: Potassium permanganate (KMnO₄) in aqueous solution.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Major Products

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

1-chloro-2-ethyl-4-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-chloro-2-ethyl-4-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzene depends on its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to modulation of biological pathways. For instance, the ether linkage and aromatic structure may allow it to bind to hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    1-chloro-2-ethylbenzene: Lacks the ether side chain, making it less complex.

    2-(2-methoxy-4-methylphenoxy)ethanol: Contains the ether linkage but lacks the benzene ring substitution pattern.

    1-chloro-4-methoxy-2-methylbenzene: Similar aromatic structure but different substitution pattern.

Uniqueness

1-chloro-2-ethyl-4-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzene is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of both chlorine and ether linkages allows for diverse chemical transformations and interactions in biological systems.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

1-chloro-2-ethyl-4-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClO3/c1-4-14-12-15(6-7-16(14)19)21-9-10-22-17-8-5-13(2)11-18(17)20-3/h5-8,11-12H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOAYIGBZYSLSON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)OCCOC2=C(C=C(C=C2)C)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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